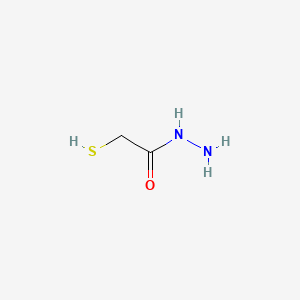
2-巯基乙酰肼
描述
2-Sulfanylacetohydrazide, also known as mercaptoacetohydrazide, is a chemical compound with the molecular formula C2H6N2OS and a molecular weight of 106.15 g/mol . It is characterized by the presence of a sulfanyl group (-SH) and a hydrazide group (-CONHNH2) attached to an acetyl group. This compound is known for its versatility in various chemical reactions and applications in scientific research.
科学研究应用
2-Sulfanylacetohydrazide has a wide range of applications in scientific research:
生化分析
Biochemical Properties
2-Sulfanylacetohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions of 2-Sulfanylacetohydrazide is with thiol-containing enzymes, where it acts as a substrate or inhibitor. The compound can form covalent bonds with the thiol groups of cysteine residues in proteins, leading to the modification of enzyme activity. Additionally, 2-Sulfanylacetohydrazide has been shown to interact with metal ions, which can influence its binding affinity and reactivity with other biomolecules .
Cellular Effects
2-Sulfanylacetohydrazide exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 2-Sulfanylacetohydrazide can modulate the activity of key signaling proteins, such as kinases and phosphatases, thereby affecting downstream signaling cascades. This compound also impacts gene expression by altering the transcriptional activity of specific genes involved in cell growth, differentiation, and apoptosis. Furthermore, 2-Sulfanylacetohydrazide affects cellular metabolism by interacting with metabolic enzymes and influencing the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of 2-Sulfanylacetohydrazide involves several key processes. At the molecular level, 2-Sulfanylacetohydrazide can bind to specific biomolecules, such as enzymes and receptors, through covalent or non-covalent interactions. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, 2-Sulfanylacetohydrazide can inhibit the activity of certain proteases by forming a covalent bond with the active site cysteine residue. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Sulfanylacetohydrazide can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that 2-Sulfanylacetohydrazide is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and oxygen. The long-term effects of 2-Sulfanylacetohydrazide on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to the compound can lead to alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 2-Sulfanylacetohydrazide vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, 2-Sulfanylacetohydrazide can induce toxicity, leading to adverse effects such as liver and kidney damage, oxidative stress, and inflammation. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses resulting in more pronounced effects .
Metabolic Pathways
2-Sulfanylacetohydrazide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through oxidation and conjugation reactions, leading to the formation of different metabolites. These metabolic pathways can influence the overall bioavailability and activity of 2-Sulfanylacetohydrazide in the body. Additionally, the compound can affect metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis, the citric acid cycle, and oxidative phosphorylation .
Transport and Distribution
The transport and distribution of 2-Sulfanylacetohydrazide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Once inside the cell, 2-Sulfanylacetohydrazide can interact with intracellular proteins and organelles, influencing its localization and accumulation. The distribution of 2-Sulfanylacetohydrazide within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 2-Sulfanylacetohydrazide is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, mitochondria, and endoplasmic reticulum, through various targeting signals and post-translational modifications. These localization signals can direct 2-Sulfanylacetohydrazide to its site of action, where it can interact with specific biomolecules and exert its effects. The subcellular localization of 2-Sulfanylacetohydrazide can also influence its stability and degradation, as different compartments have distinct microenvironments and enzymatic activities .
准备方法
Synthetic Routes and Reaction Conditions: 2-Sulfanylacetohydrazide can be synthesized through several methods. One common method involves the reaction of thioglycolic acid with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows:
HSCH2COOH+NH2NH2→HSCH2CONHNH2+H2O
This reaction is usually carried out in an inert atmosphere to prevent oxidation of the sulfanyl group .
Industrial Production Methods: Industrial production of 2-sulfanylacetohydrazide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques to remove any impurities .
化学反应分析
Types of Reactions: 2-Sulfanylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form disulfides or sulfonic acids.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 2-sulfanylacetohydrazide involves its interaction with molecular targets through its sulfanyl and hydrazide groups. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. The hydrazide group can participate in hydrogen bonding and electrostatic interactions with various biomolecules, affecting their function and activity .
相似化合物的比较
- Thioglycolic acid hydrazide
- 2-Mercaptoacetohydrazide
- Mercapto-essigsaeure-hydrazid
- 2-Mercaptoacethydrazide
Comparison: 2-Sulfanylacetohydrazide is unique due to its specific combination of sulfanyl and hydrazide groups, which confer distinct reactivity and binding properties. Compared to similar compounds, it exhibits higher reactivity in nucleophilic substitution reactions and greater potential for forming disulfide bonds .
属性
IUPAC Name |
2-sulfanylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2OS/c3-4-2(5)1-6/h6H,1,3H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLERMNIUDRUNQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NN)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60226901 | |
| Record name | Acetic acid,2-mercapto-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60226901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760-30-5 | |
| Record name | Mercaptoacetic acid hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid,2-mercapto-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60226901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-sulfanylacetohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MERCAPTOACETIC ACID HYDRAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FP2VC8AYZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary finding of the research paper regarding 2-sulfanylacetohydrazide?
A1: The research paper primarily focuses on characterizing the structure of condensation products formed between various aldoses (sugars) and several SH-containing hydrazides, including 2-sulfanylacetohydrazide []. Using 1H- and 13C-NMR spectroscopy, the researchers elucidated the structure of these products, providing valuable insights into the interaction between 2-sulfanylacetohydrazide and aldose sugars. This information is valuable for understanding the reactivity and potential applications of 2-sulfanylacetohydrazide in carbohydrate chemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


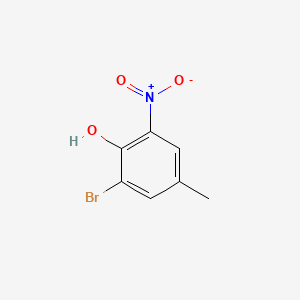


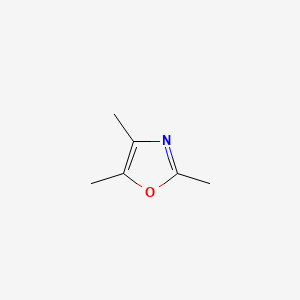

![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1265909.png)
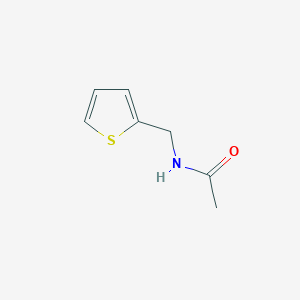

![[4-(1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B1265912.png)
![4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride](/img/structure/B1265913.png)

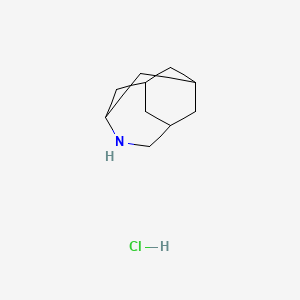
![4-Azatricyclo[4.3.1.13,8]undecane](/img/structure/B1265917.png)

